Ethyl 6-(bromomethyl)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVLWROJDKJMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623917 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178264-57-8 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Preparation of Ethyl 6 Bromomethyl Nicotinate and Its Analogs
Established Synthetic Routes to 6-(Bromomethyl)nicotinate Systems
The traditional and most direct methods for synthesizing ethyl 6-(bromomethyl)nicotinate and its analogs rely on the functionalization of a pre-existing pyridine (B92270) ring. These approaches are often favored for their reliability and the commercial availability of the necessary precursors.
Radical-Mediated Halogenation of Alkyl-Substituted Pyridines
The conversion of a methyl group to a bromomethyl group at the 6-position of the pyridine ring is most commonly achieved through a free radical-mediated process. This benzylic-type bromination is a cornerstone of synthetic organic chemistry.
The Wohl-Ziegler reaction is the standard method for the benzylic bromination of alkyl-substituted aromatic and heteroaromatic compounds, including the precursor to the title compound, ethyl 6-methylnicotinate (B8608588). wikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. wikipedia.orgorganic-chemistry.org The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation. wikipedia.org
The reaction proceeds via a radical chain mechanism in a non-polar solvent, typically carbon tetrachloride (CCl₄). The initiator generates radicals that abstract a hydrogen atom from the methyl group at the 6-position of the pyridine ring, forming a stabilized benzylic-type radical. This radical then reacts with NBS to form the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing ionic side reactions.
Table 1: Typical Conditions for Wohl-Ziegler Bromination
| Reagent | Initiator | Solvent | Conditions |
|---|
The viability of the radical bromination route is contingent upon the availability of its precursor, ethyl 6-methylnicotinate. nih.govsigmaaldrich.com This intermediate can be synthesized through several established esterification methods.
One common approach is the Fischer esterification of 6-methylnicotinic acid. In a typical procedure, 6-methylnicotinic acid is heated in ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com The reaction is driven to completion by removing the water formed during the process. A patent describes a similar synthesis for the methyl ester, where 6-methylnicotinic acid is refluxed in methanol (B129727) with sulfuric acid for 17 hours, yielding the product in 75% after workup. chemicalbook.com
An alternative industrial-scale process begins with a more readily available starting material, 2-methyl-5-ethylpyridine. This compound undergoes oxidation with nitric acid and sulfuric acid at elevated temperatures (140–225 °C) to produce 6-methylnicotinic acid. google.com Following the oxidation, the reaction mixture is treated directly with an alcohol, such as ethanol, and heated to facilitate the esterification of the nicotinic acid derivative. google.com This method integrates the oxidation and esterification steps into a streamlined process.
Table 2: Synthesis of 6-Methylnicotinic Acid Esters
| Starting Material | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 6-Methylnicotinic Acid | Methanol, Sulfuric Acid | Methyl 6-methylnicotinate | 75% | chemicalbook.com |
| 2-Methyl-5-ethylpyridine | 1. Nitric Acid, Sulfuric Acid; 2. Ethanol | Ethyl 6-methylnicotinate | 74.4% (selectivity) | google.com |
De novo Pyridine Ring Formation Strategies Incorporating Halogenated Moieties
While functionalizing an existing pyridine ring is common, constructing the heterocyclic ring from acyclic precursors is a powerful alternative strategy in organic synthesis. These de novo syntheses, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, offer flexibility in introducing a variety of substituents.
To apply this to the synthesis of this compound, one would need to design acyclic precursors that already contain the necessary functionalities. For instance, a plausible strategy would involve a condensation reaction with a precursor bearing a latent or protected bromomethyl group. However, these multi-component reactions can be complex, and achieving the desired regioselectivity for a 3,6-disubstituted pyridine can be challenging. Consequently, for a relatively simple target like this compound, this approach is generally less common than the functionalization of a pre-formed 6-methylnicotinate ester.
Modern Approaches and Catalytic Strategies for Efficient Synthesis
Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. For the synthesis of this compound and its analogs, catalytic approaches, particularly those involving transition metals, represent a promising frontier.
Palladium-Catalyzed C-X Bond Formation and Functionalization
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed benzylic bromination of ethyl 6-methylnicotinate is not a widely documented standard procedure, the principles of palladium catalysis suggest potential pathways.
One hypothetical approach could involve the palladium-catalyzed cross-coupling of a suitable precursor, such as ethyl 6-chloronicotinate or ethyl 6-bromonicotinate, with an organometallic reagent that can deliver a "CH₂Br" synthon or a group that can be readily converted to a bromomethyl group.
More advanced strategies could involve the direct C-H activation and functionalization of the methyl group in ethyl 6-methylnicotinate. Palladium-catalyzed C(sp³)-H activation is a rapidly developing field. A catalytic cycle could, in principle, be designed to selectively activate a C-H bond of the methyl group and facilitate its subsequent bromination. While highly innovative, such methods are at the forefront of chemical research and have not yet become standard procedures for the synthesis of this specific compound. The development of these catalytic systems remains an active area of academic and industrial research, aiming to provide more direct and atom-economical routes to functionalized molecules like this compound.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. psu.edunih.govcuny.edu The application of microwave irradiation in the synthesis of this compound and its analogs can be envisioned for several key steps, including esterification and benzylic bromination.
The esterification of nicotinic acid derivatives can be efficiently achieved under microwave irradiation. For instance, the reaction of nicotinic acid with absolute ethanol in the presence of a solid acid catalyst can be significantly accelerated using microwaves, leading to the formation of ethyl nicotinate (B505614) in high yields. google.compatsnap.com This approach avoids the need for harsh acidic conditions and prolonged reaction times often associated with traditional Fischer esterification.
Furthermore, the crucial bromination of the methyl group at the 6-position of the pyridine ring can be effectively carried out using microwave assistance. Radical bromination of benzylic positions using N-bromosuccinimide (NBS) is a common transformation that can be significantly enhanced by microwave irradiation. rsc.org The proposed mechanism for microwave-assisted α-bromination of carbonyl compounds with NBS, catalyzed by p-toluenesulfonic acid (PTSA), involves the rapid generation of radical species, leading to selective monobromination. researchgate.net A similar strategy can be applied to the bromination of 6-methylnicotinate esters. The use of environmentally friendly solvents like diethyl carbonate can further enhance the green credentials of this method. rsc.org
| Reaction Step | Reagents and Conditions (Conventional) | Reagents and Conditions (Microwave-Assisted) | Advantages of Microwave Method |
| Esterification | Nicotinic acid, Ethanol, Conc. H₂SO₄, Reflux | Nicotinic acid, Ethanol, Solid acid catalyst, Microwave irradiation | Faster reaction, higher yield, milder conditions |
| Bromination | 6-methylnicotinate, NBS, AIBN, CCl₄, Reflux | 6-methylnicotinate, NBS, PTSA (cat.), Diethyl carbonate, Microwave irradiation | Shorter reaction time, improved yield, greener solvent |
Multi-Component Reactions for Nicotinate Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov Several MCRs are well-suited for the construction of the core pyridine scaffold of nicotinate derivatives.
A prominent example is the Hantzsch pyridine synthesis , a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov This reaction provides a straightforward route to dihydropyridines, which can then be oxidized to the corresponding pyridines. By carefully selecting the starting components, a wide variety of substituted nicotinate analogs can be synthesized.
Domino reactions represent another powerful strategy for the one-pot synthesis of highly functionalized pyridines. These reactions involve a cascade of intramolecular and intermolecular transformations, leading to the rapid assembly of complex heterocyclic systems. For instance, a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides has been developed for the synthesis of fully substituted pyridines. rsc.org Similarly, metal-free domino reactions of enaminones and aldehydes, promoted by triflic acid, provide access to pyridines with unprecedented substitution patterns. acs.org
The Ugi and Passerini reactions are isocyanide-based MCRs that have been successfully employed in the synthesis of diverse heterocyclic scaffolds. nih.govresearchgate.netnih.gov While typically leading to linear peptide-like structures, post-Ugi or post-Passerini transformations can be utilized to construct more rigid heterocyclic frameworks, including those related to nicotinates. rsc.org
| MCR Type | Key Reactants | Product Scaffold | Relevance to Nicotinates |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine/Pyridine | Core scaffold synthesis |
| Domino Reaction | Vinyl isocyanides, Isocyanoacetamides | Fully substituted pyridine | Access to complex analogs |
| Ugi/Passerini Reactions | Aldehyde, Amine, Carboxylic acid, Isocyanide | α-Acylaminocarboxamides | Potential for novel scaffold construction |
Stereoselective Synthesis of Chiral Nicotinate Derivatives
The development of stereoselective methods for the synthesis of chiral nicotinate derivatives is crucial for accessing enantiomerically pure compounds with specific biological activities. Several strategies have been explored to achieve high levels of stereocontrol.
One approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and recycled. For example, the enantioselective synthesis of pyridine-containing compounds has been achieved by appending a chiral auxiliary to the pyridine ring, followed by a diastereoselective reaction. chemrxiv.org
Catalytic enantioselective synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Rhodium-catalyzed asymmetric carbometalation of pyridine derivatives has been reported for the synthesis of enantioenriched 3-substituted piperidines, which can be precursors to chiral nicotinates. nih.gov Furthermore, organocatalytic methods, such as the enantioselective Pictet-Spengler reaction of heterocyclic carboxaldehydes, have been developed for the synthesis of chiral pyridine-containing molecules. researchgate.net
Biocatalysis provides an environmentally friendly alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity under mild conditions. While specific examples for this compound are scarce, enzymatic approaches have been successfully applied to the synthesis of other nicotinic acid derivatives. frontiersin.org
| Stereoselective Method | Principle | Example Application |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Synthesis of chiral pyridine-containing compounds. chemrxiv.org |
| Catalytic Enantioselective Synthesis | Use of a chiral catalyst to induce stereoselectivity. | Rh-catalyzed asymmetric synthesis of 3-substituted piperidines. nih.gov |
| Biocatalysis | Use of enzymes to catalyze enantioselective transformations. | Enzymatic synthesis of nicotinic acid derivatives. frontiersin.org |
Retrosynthetic Analysis in the Design of Novel Synthetic Pathways
Retrosynthetic analysis is a powerful problem-solving technique used to devise synthetic routes for a target molecule. wikipedia.orgamazonaws.com The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.
A retrosynthetic analysis of this compound suggests several possible disconnection strategies.
Strategy 1: Functional Group Interconversion (FGI) and C-Br Disconnection
The primary disconnection can be the C-Br bond of the bromomethyl group. This leads back to the corresponding 6-methylnicotinate ester. This disconnection corresponds to a forward reaction of benzylic bromination. The ester can be further disconnected at the C-O bond, leading to nicotinic acid and ethanol, which corresponds to an esterification reaction. The nicotinic acid itself can be derived from 6-methylpyridine through oxidation.
Strategy 2: Disconnection of the Pyridine Ring
A more ambitious approach involves the disconnection of the pyridine ring itself. A common strategy for pyridine synthesis is the Hantzsch reaction. nih.gov This would involve disconnecting the pyridine ring into an aldehyde, a β-ketoester, and an ammonia source. For this compound, this would require a more complex set of starting materials, but it offers a convergent and flexible approach to a variety of analogs.
This retrosynthetic analysis provides a roadmap for designing synthetic pathways. For example, based on Strategy 1, one could explore different reagents and conditions for the bromination and esterification steps, including the microwave-assisted methods discussed in section 2.2.2. Strategy 2 opens up possibilities for employing multi-component reactions (section 2.2.3) to construct the core nicotinate scaffold with the desired substitution pattern.
Chemical Transformations and Reactivity Profiles of Ethyl 6 Bromomethyl Nicotinate
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary mode of reactivity for ethyl 6-(bromomethyl)nicotinate involves the displacement of the bromide ion by a variety of nucleophiles. The electron-withdrawing nature of the pyridine (B92270) ring and the ester group enhances the electrophilicity of the benzylic carbon, facilitating these reactions.
Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)
The bromomethyl group is an excellent electrophile for the formation of new bonds with heteroatom nucleophiles.
Carbon-Nitrogen (C-N) Bond Formation: Amines, both primary and secondary, readily displace the bromide to form the corresponding 6-(aminomethyl)nicotinates. These reactions are fundamental in the synthesis of a wide array of biologically active molecules and ligands for metal catalysis. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct.
Carbon-Oxygen (C-O) Bond Formation: Alkoxides and phenoxides react with this compound to yield ethers. This transformation is useful for introducing diverse alkoxy or aryloxy functionalities. The reaction of the bromomethyl group with water or hydroxide (B78521) can lead to the formation of the corresponding alcohol, 6-(hydroxymethyl)nicotinate.
Carbon-Sulfur (C-S) Bond Formation: Thiolates are potent nucleophiles that efficiently displace the bromide to form thioethers. This reaction is significant for the synthesis of sulfur-containing heterocycles and other organosulfur compounds. The cleavage of C-S bonds can sometimes be promoted by transition metals like copper. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH2 | 6-(Aminomethyl)nicotinate |
| Alkoxide | R-O⁻Na⁺ | 6-(Alkoxymethyl)nicotinate |
| Thiolate | R-S⁻Na⁺ | 6-(Thioalkylmethyl)nicotinate |
Mechanistic Considerations of S_N1 and S_N2 Pathways in Pyridine Systems
Nucleophilic substitution reactions can proceed through two primary mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). The operative pathway for this compound depends on several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
The S_N2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comucsd.edu This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the primary nature of the carbon bearing the bromine atom would typically suggest an S_N2 pathway.
However, the pyridine ring can play a crucial role in stabilizing a potential carbocation intermediate through resonance, which could favor an S_N1 mechanism. The S_N1 pathway is a two-step process involving the formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. masterorganicchemistry.comucsd.edu This mechanism is favored by weak nucleophiles and polar protic solvents. The stability of the carbocation is a key factor, with tertiary carbocations being more stable than secondary, which are more stable than primary ones. masterorganicchemistry.com In the case of pyridine systems, computational studies have sometimes shown the S_N1 pathway to be energetically favorable. osu.edu The rate of an S_N1 reaction is dependent only on the concentration of the substrate, while the S_N2 reaction rate depends on both the substrate and the nucleophile. masterorganicchemistry.com
Cross-Coupling Reactions Utilizing the Bromide Functionality
The bromide in this compound can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for constructing complex molecular architectures.
Carbon-Carbon Bond Formation (e.g., Sonogashira, Suzuki-Miyaura, Stille)
Sonogashira Coupling: This reaction couples the bromomethyl group with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form a new carbon-carbon triple bond. organic-chemistry.orgresearchgate.net This method is instrumental in the synthesis of conjugated enynes and other alkyne-containing structures. Modified protocols exist that are copper-, amine-, and solvent-free. organic-chemistry.org
Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves the reaction of the bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is widely used for the formation of biaryl compounds and other C(sp²)-C(sp²) bonds.
Stille Coupling: The Stille reaction couples the bromide with an organostannane reagent, catalyzed by palladium. researchgate.net While effective, the toxicity of the tin byproducts has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications.
Table 2: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkyne) |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C-C |
| Stille | Organostannane | Pd catalyst | C-C |
Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. libretexts.orgrug.nl While typically applied to aryl halides, modifications of this reaction can be used to couple amines with benzylic halides like this compound. This provides an alternative and often milder method for C-N bond formation compared to traditional nucleophilic substitution, with a broad substrate scope. libretexts.orgsnnu.edu.cn The catalytic cycle generally involves oxidative addition of the halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the product and regenerate the catalyst. libretexts.org
Functional Group Interconversions and Derivatization
Beyond the reactions at the bromomethyl group, the ethyl ester and the pyridine ring of this compound offer further opportunities for chemical modification.
Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to a variety of other functional groups, such as amides, by reaction with amines in the presence of a coupling agent.
Pyridine Ring Functionalization: The pyridine ring itself can undergo further functionalization. For instance, electrophilic aromatic substitution can occur, although the electron-withdrawing nature of the ester and bromomethyl groups can make this challenging. Alternatively, the nitrogen atom of the pyridine can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the ring and enable different transformations.
These functional group interconversions allow for the late-stage diversification of molecules derived from this compound, greatly expanding its utility in the synthesis of complex target molecules. acs.org
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
3.3.1. Decarboxylative Halogenation Reactions 3.3.2. Methylene (B1212753) Transfer and Cyclopropanation Reactions unl.pt 3.3.3. Ester Hydrolysis and Amidation of the Nicotinate (B505614) Moiety 3.4. Redox Chemistry of the Pyridine and Bromomethyl Groups 3.4.1. Selective Reduction of Pyridine Nitrogen 3.4.2. Oxidation Reactions on the Pyridine Ring
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Mechanistic Investigations and Theoretical Studies on Ethyl 6 Bromomethyl Nicotinate Reactions
Experimental Elucidation of Reaction Mechanisms
Experimental studies offer direct insights into the kinetics and intermediates that govern the reactions of ethyl 6-(bromomethyl)nicotinate.
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By systematically varying the concentrations of reactants and monitoring the reaction rate, a rate law can be established, which mathematically describes the dependency of the rate on the concentration of each reactant.
For a typical nucleophilic substitution reaction of this compound with a nucleophile (Nu), the reaction can be represented as:
This compound + Nu → Product + Br⁻
The progress of this reaction can be monitored using various analytical techniques, such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC), to measure the change in concentration of the reactant or product over time.
The general form of the rate law is:
Rate = k[this compound]ⁿ[Nu]ᵐ
where 'k' is the rate constant, and 'n' and 'm' are the orders of the reaction with respect to each reactant. The method of initial rates is a common approach to determine these orders. youtube.com In this method, the initial rate of the reaction is measured at different initial concentrations of the reactants.
For instance, if doubling the concentration of this compound while keeping the nucleophile concentration constant results in a doubling of the rate, the reaction is first order with respect to this compound (n=1). If the rate quadruples, the reaction is second order (n=2). If the rate remains unchanged, it is zero order (n=0). youtube.com A similar process is followed to determine the order with respect to the nucleophile.
A plausible scenario for the reaction of this compound would be a second-order process, first order in both the substrate and the nucleophile, which is characteristic of an Sₙ2 mechanism. scispace.com
Interactive Data Table: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | Initial [this compound] (M) | Initial [Nu] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
In some instances, reactions involving benzylic bromides can proceed through radical intermediates, especially under photochemical or radical-initiating conditions. Identifying these transient species is key to confirming the reaction mechanism. A common technique for this is the use of radical traps or scavengers.
A widely used radical scavenger is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). csbsju.eduharvard.edu TEMPO is a stable radical that can efficiently react with transient radical intermediates, forming a stable adduct that can be isolated and characterized, thereby providing evidence for the existence of the radical intermediate. csbsju.edu
For example, if the reaction of this compound were to involve a radical pathway, the homolytic cleavage of the C-Br bond would generate a 6-(ethoxycarbonyl)pyridin-2-ylmethyl radical. In the presence of TEMPO, this radical would be trapped to form a stable alkoxyamine derivative. The detection of this adduct would be strong evidence for a radical mechanism. harvard.edu
Other methods for detecting reactive intermediates include spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can directly observe radical species. nih.gov
The Eyring equation relates the rate constant of a reaction to the temperature and the Gibbs free energy of activation (ΔG‡). By measuring the rate constant at various temperatures, it is possible to determine the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).
The Eyring equation is given by:
k = (κkₑT/h) * e^(-ΔG‡/RT)
where:
k is the rate constant
κ is the transmission coefficient (usually assumed to be 1)
kₑ is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡)
A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kₑ/h) + ΔS‡/R. These activation parameters provide valuable mechanistic information. For example, a large negative entropy of activation is often indicative of an associative transition state, such as in an Sₙ2 reaction, where two molecules come together to form a more ordered transition state. researchgate.net
Interactive Data Table: Hypothetical Activation Parameters for a Nucleophilic Substitution Reaction of this compound
| Parameter | Value | Implication for Mechanism |
| ΔH‡ (kJ/mol) | 60 | Energy barrier for the reaction |
| ΔS‡ (J/mol·K) | -80 | Suggests an ordered, associative transition state (e.g., Sₙ2) |
| ΔG‡ (kJ/mol) at 298 K | 83.8 | Overall free energy barrier |
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of atoms, molecules, and solids. researchgate.netsciforum.net It is widely employed to map out the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and transition states. nih.govscispace.comcardiff.ac.uk
For the reactions of this compound, DFT calculations can be used to model various possible pathways, such as Sₙ1, Sₙ2, or even radical mechanisms. By comparing the calculated energy barriers for these different pathways, the most likely mechanism can be predicted. The choice of the functional and basis set is crucial for obtaining accurate results. researchgate.net
A key output of DFT calculations is the reaction energy profile, which plots the energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, which is the energy barrier that must be overcome for the reaction to occur.
The transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scispace.com
For an Sₙ2 reaction of this compound with a nucleophile, the transition state would feature a pentacoordinate carbon atom, with the nucleophile forming a partial bond and the bromide leaving group having a partially broken bond. DFT calculations can provide detailed geometric parameters of this transition state, such as bond lengths and angles.
Interactive Data Table: Hypothetical Calculated Energies for an Sₙ2 Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State | +20.5 | Highest energy point along the reaction coordinate |
| Products | -15.0 | Product + Bromide ion |
This hypothetical energy profile indicates an exergonic reaction with a significant activation barrier, consistent with many nucleophilic substitution reactions.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Electronic Structure Analysis of Reactants and Intermediates
The reactivity of this compound is fundamentally governed by its electronic structure. Computational chemistry, particularly Density Functional Theory (DFT), provides critical insights into the electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding its behavior in chemical reactions.
At the core of its reactivity is the bromomethyl group (-CH₂Br) attached to the pyridine (B92270) ring. The bromine atom, being highly electronegative, polarizes the C-Br bond, creating a significant partial positive charge on the methylene (B1212753) carbon. This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles, which is the basis for its utility as an alkylating agent.
Molecular orbital theory further clarifies this reactivity. The key orbitals involved in its reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO and its distribution across the molecule indicate the most likely site for nucleophilic attack. For this compound, the LUMO is expected to be localized significantly on the antibonding σ* orbital of the C-Br bond. A low LUMO energy signifies a greater propensity to accept electrons from a nucleophile, initiating a substitution reaction. Compounds with small HOMO-LUMO gaps are generally associated with higher chemical reactivity. nih.govaimspress.com
Reaction intermediates, primarily the transition states of nucleophilic substitution, can also be modeled. In an Sₙ2 reaction, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond. In an Sₙ1-type mechanism, a carbocation intermediate would be formed. The stability of this intermediate would be influenced by the electron-withdrawing nature of the pyridine ring and the ethyl ester group.
Table 1: Representative Theoretical Data for a Nicotinate (B505614) Analog This table presents data from a closely related compound, 2-aminonicotinic acid, to illustrate the outputs of electronic structure analysis, as direct data for this compound is not available in the provided sources.
| Parameter | Method/Basis Set | Calculated Value | Significance |
| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -6.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -1.9 eV | Relates to the ability to accept electrons; indicates electrophilic sites. |
| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 4.1 eV | Indicates chemical reactivity and kinetic stability. aimspress.comnih.gov |
Molecular Docking and Simulation Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. csfarmacie.cz This method is instrumental in drug discovery for evaluating the potential of a molecule to interact with a biological target. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity, typically in kcal/mol.
While specific molecular docking studies featuring this compound as the ligand were not identified in the search results, the methodology is widely applied to similar heterocyclic compounds. For example, derivatives of 1,2,4-triazole (B32235) have been docked into the active sites of cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential. csfarmacie.cz These studies reveal that binding is often driven by a combination of forces, including:
Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms). The pyridine nitrogen and the carbonyl oxygen of the ester group in this compound are potential hydrogen bond acceptors.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor. The pyridine ring can participate in such interactions with hydrophobic amino acid residues like valine, leucine, and isoleucine.
Van der Waals Forces: General attractive or repulsive forces between atoms.
In a hypothetical docking study of this compound, the molecule would be evaluated for its fit within a target's binding pocket. The ethyl ester group could form crucial hydrogen bonds, while the pyridine ring could engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The bromomethyl group, being highly reactive, suggests that this compound could also act as a covalent inhibitor, forming a permanent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site.
Table 2: Example of Molecular Docking Results for a Heterocyclic Compound This table shows representative data for a different ligand to illustrate the typical outputs of a molecular docking study.
| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| Cyclooxygenase-1 (COX-1) | 1,2,4-triazole derivative | -7.5 | ARG 120, TYR 355 | Hydrogen Bond |
| Cyclooxygenase-1 (COX-1) | 1,2,4-triazole derivative | -7.5 | VAL 349, LEU 352 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific endpoint.
A typical QSAR study involves:
Dataset Assembly: A collection of structurally related compounds with experimentally measured activity or reactivity data.
Descriptor Calculation: Numerical values (descriptors) that quantify various aspects of the molecular structure are calculated for each compound. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Model Development: A statistical method, such as multiple linear regression, is used to build a model that best correlates the descriptors with the activity.
Validation: The model's statistical robustness and predictive power are rigorously tested using techniques like cross-validation (q²) and validation with an external test set. nih.gov
No specific QSAR models for this compound were found in the provided search results. However, QSAR studies on other pyridine derivatives, such as those with bronchodilatory activity, have been successfully developed. nih.gov
To predict the reactivity of this compound in, for example, a nucleophilic substitution reaction, a QSAR model could be constructed for a series of substituted bromomethyl pyridines. The reactivity (e.g., the reaction rate constant) would be the dependent variable. The independent variables would be the calculated molecular descriptors.
Table 3: Potential Descriptors for a QSAR Model of Reactivity This table outlines the types of descriptors that would be relevant in a hypothetical QSAR model for predicting the reactivity of this compound and its analogs.
| Descriptor Class | Specific Descriptor Example | Potential Impact on Reactivity |
| Electronic | LUMO Energy | A lower LUMO energy would likely correlate with higher reactivity towards nucleophiles. |
| Electronic | Partial Charge on Methylene Carbon | A more positive charge would increase electrophilicity and enhance reactivity. |
| Steric | Molecular Volume/Surface Area | Increased steric hindrance near the reaction center could decrease reactivity. |
| Hydrophobic | LogP (Partition Coefficient) | May influence solubility in the reaction medium, indirectly affecting reaction rates. |
A resulting QSAR equation might take the form: Reactivity = c₀ + (c₁ * LUMO Energy) + (c₂ * Partial Charge) + (c₃ * Molecular Volume) where c₀, c₁, c₂, and c₃ are coefficients determined by the statistical regression. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with desired reaction profiles. nih.gov
Applications in Complex Molecule Synthesis and Medicinal Chemistry Research
Ethyl 6-(bromomethyl)nicotinate as a Key Synthon for Diverse Chemical Scaffolds
The reactivity of the bromomethyl group allows for facile nucleophilic substitution, making it an ideal handle for introducing the nicotinate (B505614) moiety into larger molecules. This has been exploited in the creation of a wide array of complex chemical structures.
Construction of Fused Heterocyclic Ring Systems
Fused heterocyclic ring systems are prevalent in pharmaceuticals and functional materials, and their synthesis is a key area of organic chemistry. bohrium.comias.ac.inresearchgate.net While direct, published examples detailing the use of this compound for this purpose are not abundant in the searched literature, its structure is primed for such applications. A common and powerful method for creating fused N-heterocycles, such as imidazo[1,2-a]pyridines, is the reaction of an α-halocarbonyl compound with a 2-aminopyridine.
By analogy, the reaction of this compound with various aminopyridines or other binucleophilic species represents a viable, albeit less documented, pathway to novel fused systems. The initial alkylation at the ring nitrogen by the bromomethyl group, followed by an intramolecular cyclization involving the ester functionality (potentially after its conversion to an acid or amide), would lead to the formation of a new fused ring. Such strategies are fundamental in building the core structures of many biologically active molecules. nih.gov
Linker Chemistry in Macrocyclic and Multichromophoric Systems
The synthesis of macrocycles is a significant area of research, as these structures often exhibit unique binding properties and biological activities. nih.gov Pyridine-containing macrocycles are of particular interest due to the defined geometry and coordination properties of the pyridine (B92270) ring. This compound is an excellent candidate for use as a bifunctional linker in the assembly of these complex architectures.
Research into pyridine-based macrocycles demonstrates that dialdehydes or dihalides of pyridine are commonly used in [2+2] or other condensation reactions with diamines to form the macrocyclic framework. nih.gov For instance, a strategy based on the step-wise reaction of a bromoacetamide-functionalized peptide, a primary amine, and a bis(bromomethyl)pyridine linker has been successfully employed to create large combinatorial libraries of macrocycles.
In this context, this compound offers two distinct points for connection:
The Bromomethyl Group: This site readily reacts with nucleophiles like amines or thiols to attach the pyridine unit to another molecular fragment.
The Ethyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine or alcohol, forming an amide or ester linkage, respectively.
This dual functionality allows for a "linker" role in connecting two different molecular entities or in cyclizing a linear precursor to form a macrocycle. The synthesis of pyridyldiimine macrocyclic ligands, for example, relies on the condensation of pyridine precursors, highlighting the importance of the pyridine scaffold in generating large, structured molecules. nih.gov
Development of Bioactive Compounds and Pharmaceutical Intermediates
The pyridine ring is a well-known pharmacophore present in numerous approved drugs. The ability of this compound to serve as a building block for more complex molecules makes it a valuable intermediate in medicinal chemistry.
Hemoglobin Modulators for Oxygen Transport
In the search for treatments for sickle cell disease (SCD), a key strategy is to identify compounds that can modulate the oxygen affinity of hemoglobin (Hb), thereby preventing the polymerization of sickle hemoglobin (HbS). nih.govnih.gov Research in this area has led to the development of Michael acceptor compounds that act as potent antisickling agents. nih.gov
A notable example is the synthesis of the hemoglobin modifier MMA-206. nih.gov While not using this compound directly, the synthesis of this potent modulator relies on a closely related key intermediate: (6-(bromomethyl)pyridin-2-yl)methanol . nih.gov This intermediate shares the critical (bromomethyl)pyridine scaffold.
| Compound | Key Intermediate | Mechanism of Action | Therapeutic Target |
|---|---|---|---|
| MMA-206 | (6-(bromomethyl)pyridin-2-yl)methanol | Binds to hemoglobin at βCys93, destabilizing the low-oxygen-affinity T-state and increasing oxygen affinity. nih.gov | Sickle Cell Disease (SCD) nih.gov |
In the synthesis of MMA-206, the bromomethyl group of the pyridine intermediate is used to alkylate a phenolic oxygen in a Williamson ether synthesis, demonstrating the utility of this reactive handle in building the final bioactive molecule. nih.gov This research underscores the importance of the (bromomethyl)pyridine core, a key feature of this compound, in the development of next-generation therapies for SCD.
Enzyme Inhibitors (e.g., Histone Deacetylase 6 (HDAC6), HIV-1 Reverse Transcriptase (RT))
The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. The nicotinate scaffold is a component of interest for its potential to interact with various enzyme active sites.
Histone Deacetylase 6 (HDAC6) Inhibitors: HDACs are a class of enzymes involved in gene expression regulation, and their inhibition is a validated strategy for cancer therapy. nih.govnih.gov While many HDAC inhibitors are non-selective, there is a significant effort to develop isoform-selective inhibitors, such as for HDAC6, to improve efficacy and reduce side effects. nih.gov Nicotinamide (B372718), the amide of nicotinic acid, is a known non-selective HDAC inhibitor. nih.gov Research into selective HDAC6 inhibitors often involves creating molecules with a zinc-binding group (like hydroxamic acid), a linker, and a "cap" group that interacts with the protein surface. While specific examples using this compound were not found in the searched literature, its structure is well-suited for the role of a linker and cap group precursor in the design of novel HDAC inhibitors.
HIV-1 Reverse Transcriptase (RT) Inhibitors: HIV-1 RT is a crucial enzyme for viral replication and a primary target for antiretroviral drugs. nih.govnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme. The development of new NNRTIs often involves "scaffold hopping," where parts of known inhibitors are replaced with new chemical entities to improve properties or overcome resistance. nih.gov The diarylpyrimidine (DAPY) class of NNRTIs, which includes approved drugs, demonstrates the importance of aromatic and heteroaromatic rings in binding to the NNRTI pocket. nih.gov Although no direct synthesis of an HIV-1 RT inhibitor using this compound was identified in the searched literature, its potential as a fragment or scaffold component in the design of new NNRTIs is significant, given the established role of diverse heterocyclic structures in this field. nih.gov
Ligands for Biomolecular Recognition (e.g., Phos-tag™)
Biomolecular recognition tools are essential for studying cellular processes. Phos-tag™ is a functional molecule that specifically binds to phosphorylated ions, enabling the detection and separation of phosphoproteins. The core of Phos-tag™ technology is a dinuclear metal complex, often zinc(II) or manganese(II), with a unique 1,3-bis(pyridin-2-ylmethylamino)propane-2-olate ligand.
Analogues of Antispasmodic and Anti-inflammatory Agents (e.g., Tiagabine, Nicotinic Acid Derivatives)
The ethyl nicotinate scaffold is a key structural component in various pharmacologically active agents. The presence of the bromomethyl group at the 6-position of this compound provides a reactive handle for chemists to introduce this scaffold into larger molecules or to build analogues of existing drugs.
Tiagabine Analogues: Tiagabine is an anticonvulsant drug used in the treatment of epilepsy. thieme-connect.comthieme-connect.com Its mechanism involves the inhibition of gamma-aminobutyric acid (GABA) uptake. thieme-connect.com The structure of Tiagabine features a nipecotic acid moiety linked to a lipophilic biaryl group, which is crucial for crossing the blood-brain barrier. thieme-connect.comthieme-connect.com The synthesis of Tiagabine and its analogues often starts from nicotinic acid derivatives. thieme-connect.com this compound serves as a critical starting material for creating novel analogues. By reacting the bromomethyl group with various nucleophiles (such as amines or thiols that are part of a different molecular fragment), chemists can synthesize a library of Tiagabine-like structures. This strategy allows for the exploration of how modifications to the lipophilic side chain, or even the core ring system, affect the drug's antispasmodic activity. This approach is instrumental in developing new compounds with potentially improved potency or pharmacokinetic properties. thieme-connect.com
Nicotinic Acid Derivatives as Anti-inflammatory Agents: Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties. Research has focused on synthesizing novel derivatives that can selectively inhibit inflammatory targets like cyclooxygenase-2 (COX-2). nih.govnih.gov this compound is an ideal intermediate in this context. Its reactive bromomethyl group allows for facile attachment of various aryl or heterocyclic moieties, leading to the creation of diverse molecular structures. For instance, researchers have synthesized series of nicotinates and evaluated their ability to inhibit COX-1 and COX-2. nih.gov Many of these new compounds have demonstrated potent COX-2 inhibitory activity and significant anti-inflammatory effects in both in vitro and in vivo models, with some showing a better safety profile regarding gastric ulceration compared to standard drugs like indomethacin. nih.govnih.gov
Table 1: Research Findings on Selected Anti-inflammatory Nicotinic Acid Derivatives
| Compound Class | Target | Key Findings | Reference |
| Novel Nicotinate Derivatives | COX-2 | Showed highly potent and selective COX-2 inhibitory activity. | nih.gov |
| Nicotinic Acid-Based Compounds | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Exhibited significant in vivo anti-inflammatory activity and inhibited the production of pro-inflammatory cytokines. | nih.govnih.gov |
| Functionalized Nicotinates | Gastric Safety | Certain derivatives showed no ulceration, implying a safer gastric profile compared to traditional NSAIDs. | nih.gov |
Retinoid X Receptor (RXR) Agonists
Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis. researchgate.netfrontiersin.org RXR agonists, known as rexinoids, are of therapeutic interest, with bexarotene (B63655) being an FDA-approved drug for treating cutaneous T-cell lymphoma. researchgate.netnih.gov
The development of novel and selective RXR agonists is an active area of research, aimed at creating therapeutics with improved efficacy and fewer side effects. nih.govnih.gov this compound is a key building block in the synthesis of a class of RXR agonists based on the 6-(alkylamino)nicotinic acid scaffold. nih.govmdpi.com In these syntheses, the pivotal step involves the nucleophilic substitution of the bromine atom in this compound by an appropriate amine. This reaction links the ethyl nicotinate headgroup, which is important for receptor interaction, to a substituted lipophilic tail.
Studies have reported the synthesis of numerous analogues, such as derivatives of 6-(ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN), where modifications are made to the lipophilic portion of the molecule. nih.gov These synthesized compounds are then evaluated for their ability to activate RXR. Such research has led to the identification of novel rexinoids with high potency and improved selectivity for RXR over other nuclear receptors, potentially leading to better therapeutic profiles. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Functionalized Nicotinates
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. mdpi.comdrugdesign.org By systematically modifying a lead compound, chemists can identify which functional groups are essential for activity and which can be altered to enhance potency, selectivity, or metabolic stability. drugdesign.org
Impact of Bromomethyl Substitution on Pharmacological Profiles
The bromomethyl group (-CH2Br) on the this compound ring is not typically part of the final drug structure. Instead, its primary impact on the pharmacological profile is indirect but critically important. It functions as a highly reactive and versatile electrophilic handle.
This reactivity allows for the strategic introduction of a wide array of substituents at the 6-position of the nicotinate ring through reactions with various nucleophiles. This synthetic flexibility is the cornerstone of SAR studies for this class of compounds. By creating a series of derivatives where the group attached via the original bromomethyl position is varied, researchers can systematically probe the steric, electronic, and hydrophobic requirements of the target receptor's binding pocket. mdpi.com For example, in the development of RXR agonists, replacing the bromine with different substituted amine groups allowed researchers to map the binding site and optimize interactions, leading to compounds with enhanced potency. nih.govnih.gov Therefore, the "impact" of the bromomethyl substitution lies in its synthetic utility, which enables the exploration of the SAR and the ultimate discovery of compounds with desired pharmacological profiles.
Rational Design and Optimization of Ligand Binding
Rational drug design involves using the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. nih.govnih.govresearchgate.net This process often involves computational modeling to predict how a potential ligand will fit into the receptor's binding site. nih.govnih.gov
For functionalized nicotinates, rational design principles are heavily employed. The nicotinate portion of the molecule is often designed to interact with a specific polar region of the binding site, potentially forming hydrogen bonds or other key electrostatic interactions. The substituent, which is attached using this compound as a linker, is then designed to fit into an adjacent, often hydrophobic, pocket of the receptor. drugdesign.org
The optimization of ligand binding involves an iterative process:
Modeling: A computer model of the target receptor is used to dock virtual compounds. nih.gov
Synthesis: Promising compounds are synthesized, with this compound often serving as a key intermediate to link the core scaffold to the designed side chains.
Biological Evaluation: The synthesized compounds are tested for their biological activity (e.g., receptor binding affinity, enzyme inhibition). nih.govnih.gov
SAR Analysis: The results are analyzed to understand how structural changes affect activity. This information is then used to refine the computational model and design the next generation of compounds. mdpi.com
This cycle of design, synthesis, and testing has been successfully applied to optimize the binding of nicotinic acid derivatives to targets such as COX-2 and RXR, leading to the development of more potent and selective agents. nih.govnih.gov
Analytical and Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Products
Spectroscopy is the primary toolset for determining the molecular structure of newly synthesized compounds. By probing how molecules interact with electromagnetic radiation, chemists can map out the atomic connectivity and three-dimensional shape of a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
For Ethyl 6-(bromomethyl)nicotinate, ¹H NMR spectroscopy would be used to identify the number and type of hydrogen atoms present. The spectrum would show characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the bromomethyl group, and the methylene and methyl protons of the ethyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide definitive evidence for the arrangement of these atoms. For instance, the bromomethyl group's protons would appear as a distinct singlet, while the pyridine ring protons would exhibit complex splitting patterns (doublet, doublet of doublets) due to coupling with adjacent protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, confirming the presence of the pyridine ring carbons, the bromomethyl carbon, the ester carbonyl carbon, and the ethyl group carbons. contaminantdb.ca
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would confirm which protons are coupled to each other, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of all signals. While specific ¹¹B NMR is not applicable due to the absence of boron, these standard NMR methods are crucial for structural verification. rsc.org
Table 1: Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Pyridine-H2 | ~9.1 | Doublet (d) |
| Pyridine-H4 | ~8.3 | Doublet of Doublets (dd) | |
| Pyridine-H5 | ~7.6 | Doublet (d) | |
| -CH₂Br | ~4.7 | Singlet (s) | |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | |
| ¹³C NMR | C=O | ~165 | - |
| C6 | ~158 | - | |
| C2 | ~151 | - | |
| C4 | ~138 | - | |
| C5 | ~121 | - | |
| C3 | ~128 | - | |
| -OCH₂CH₃ | ~62 | - | |
| -CH₂Br | ~32 | - | |
| -OCH₂CH₃ | ~14 | - |
Note: Predicted values are based on data for structurally similar compounds like mthis compound and ethyl nicotinate (B505614). Actual values may vary based on solvent and experimental conditions. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound (molecular formula: C₈H₈BrNO₂), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.
This precise mass measurement allows for the calculation of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. Using a technique like electrospray ionization (ESI), the expected [M+H]⁺ ion for C₈H₈BrNO₂ would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the formula.
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain further structural confirmation. Likely fragmentation pathways for this compound would include the loss of the bromine atom, the entire bromomethyl group (-CH₂Br), or the ethoxy group (-OCH₂CH₃) from the ester.
X-ray Crystallography for Solid-State Molecular Architecture
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural evidence. mdpi.com This technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined.
For this compound, an X-ray crystal structure would provide an unambiguous confirmation of its molecular architecture in the solid state. researchgate.net It would definitively establish the substitution pattern on the pyridine ring, confirming the relative positions of the ethyl ester and bromomethyl groups. Moreover, it would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. This information is invaluable for understanding the molecule's conformation and any intermolecular interactions, such as hydrogen bonding or stacking, that occur in the crystal lattice. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both purifying synthesized compounds and assessing their purity levels.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. A sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase).
To assess the purity of this compound, a reversed-phase HPLC method would typically be used. The compound would be separated based on its hydrophobicity. A UV detector is commonly employed for analysis, as the pyridine ring in the molecule absorbs ultraviolet light at a specific wavelength. sielc.com A pure sample would ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities, and the area of these peaks can be used to quantify the purity level. HPLC is also a standard method for monitoring the progress of a reaction. sielc.com
Table 2: Representative HPLC Method for Analysis
| Parameter | Condition |
|---|---|
| Column | Primesep 100 (or similar C18 column) |
| Mobile Phase | Gradient of Acetonitrile and Water with an acidic buffer (e.g., H₂SO₄ or TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
Note: This method is based on a published analysis of related nicotinate compounds and may require optimization. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and thermally stable compounds. researchgate.net The NIST Chemistry WebBook indicates that the parent compound, ethyl nicotinate, is suitable for GC analysis. nist.gov
In a GC-MS analysis of this compound, the sample would be injected into a heated port, where it vaporizes. The gaseous sample is then carried by an inert gas through a long, thin capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, confirming the compound's identity and molecular weight. nih.govimrpress.com This technique is highly effective for detecting and identifying volatile impurities that may be present from the synthesis. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique in academic research for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost make it an indispensable tool for qualitatively assessing the progress of a reaction, identifying the presence of starting materials, products, and any potential byproducts.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of silica (B1680970) gel (SiO₂) coated on a plate, and a liquid mobile phase, or eluent. The separation is based on the polarity of the compounds. In the context of reactions with this compound, the starting material, such as ethyl 6-methylnicotinate (B8608588), is generally less polar than the brominated product. This difference in polarity allows for their separation on the TLC plate.
As the eluent moves up the plate by capillary action, compounds that are more soluble in the mobile phase and have a weaker affinity for the polar stationary phase will travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds, which interact more strongly with the silica gel, will travel shorter distances, leading to lower Rf values.
The progress of the reaction can be monitored by spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals. A typical TLC analysis for a reaction involving this compound would show the gradual disappearance of the starting material's spot and the appearance of the product's spot. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible.
Visualization of the separated spots on the TLC plate is commonly achieved using a UV lamp, as the pyridine ring in this compound and related compounds is UV-active. Under UV light, the spots will appear as dark patches on the fluorescent background of the plate. Alternatively, staining with iodine can be used as a visualization method.
The choice of the eluent system is critical for achieving good separation. A common solvent system used in the analysis of compounds with polarities similar to this compound is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether. The ratio of these solvents can be adjusted to optimize the separation and achieve a target Rf value, which is ideally around 0.3-0.5 for the main product to ensure accurate and clear results.
Research Findings and Data
In academic literature, specific TLC conditions for monitoring reactions involving this compound have been reported. These findings provide a practical framework for researchers working with this compound. The data below is representative of the TLC analysis for this compound.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reported Rf Value | Visualization Method |
|---|---|---|---|---|
| This compound | Silica Gel | 10% Ethyl Acetate in Petroleum Ether | 0.70 | UV Light |
This interactive data table summarizes a reported TLC system for this compound. The relatively high Rf value indicates that in this specific solvent system, the compound has a moderate to low polarity, allowing it to travel a significant distance up the TLC plate. By comparing the Rf value of the reaction mixture to that of the starting material and the pure product, a researcher can effectively track the conversion.
Future Directions and Emerging Research Opportunities
Sustainable and Eco-Friendly Synthetic Strategies for Bromomethyl Nicotinates
The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign methods for synthesizing bromomethyl nicotinates. Traditional synthetic routes often involve hazardous reagents and solvents. To address these concerns, researchers are exploring several greener alternatives.
One promising approach involves the use of biocatalysis, where enzymes are employed to catalyze reactions under mild conditions. For instance, lipases have been successfully used in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614), offering high yields and significantly shorter reaction times compared to conventional methods. nih.gov The use of environmentally friendly solvents like tert-amyl alcohol further enhances the green credentials of these processes. nih.gov
Another area of focus is the replacement of hazardous solvents with greener alternatives. Cyrene™, a bio-based solvent, has emerged as a viable substitute for toxic polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitution reactions of nicotinic esters. researchgate.net Research has shown that reactions in Cyrene can be highly efficient, with short reaction times that prevent solvent polymerization, a known issue with this green solvent. researchgate.net The water solubility of Cyrene also simplifies product purification, often allowing for simple precipitation. researchgate.net
Furthermore, the development of one-pot synthesis methods and the use of reusable catalysts, such as acidic ionic liquids, are contributing to more sustainable production processes for nicotinic acid ester compounds. google.com These methods aim to reduce waste, minimize energy consumption, and simplify purification procedures. google.com
Flow Chemistry and Continuous Manufacturing Approaches
The pharmaceutical and chemical industries are increasingly adopting flow chemistry and continuous manufacturing for the production of active pharmaceutical ingredients (APIs) and intermediates. chemicalindustryjournal.co.ukpharmasalmanac.comd-nb.info This technology offers significant advantages over traditional batch processing, including improved safety, efficiency, and product quality. chemicalindustryjournal.co.ukcontractpharma.com
Flow chemistry involves conducting chemical reactions in a continuously flowing stream within a microreactor. pharmasalmanac.com This setup allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and fewer impurities. pharmasalmanac.comcontractpharma.com The small reactor volumes enhance safety, particularly when dealing with highly exothermic or hazardous reactions. chemicalindustryjournal.co.ukcontractpharma.com
For the synthesis of nicotinates, continuous-flow microreactors coupled with enzymatic catalysis have demonstrated remarkable success. nih.gov This approach has been shown to dramatically reduce reaction times from hours to minutes while simultaneously increasing product yields. nih.gov The ability to easily couple individual reaction steps without isolating intermediates is another key advantage of multistep synthesis in flow. mdpi.com
The transition to continuous manufacturing is supported by regulatory bodies like the FDA, who recognize its potential to improve pharmaceutical production. pharmasalmanac.comcontractpharma.com As the technology matures, its application in the synthesis of Ethyl 6-(bromomethyl)nicotinate and its derivatives is expected to become more widespread, leading to more efficient and cost-effective manufacturing processes. d-nb.infocontractpharma.com
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by accelerating the design and optimization of synthetic routes. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, identify optimal reaction conditions, and even propose novel synthetic pathways. researchgate.netresearchgate.net
In the context of pyridine (B92270) derivatives like this compound, AI has been used to design and integrate drug cores, leading to the synthesis of novel compounds with potential therapeutic activities. nih.gov Machine learning models can be trained to predict various properties of molecules, including their pharmacokinetic profiles, which can significantly reduce the time and resources required for drug development. acs.org
Automated synthesis planning, powered by AI, can assist chemists in designing efficient and practical routes to target molecules. researchgate.net By learning from existing chemical knowledge, these systems can suggest multi-step syntheses, saving valuable time in the laboratory. researchgate.net As AI and ML algorithms become more sophisticated and chemical databases grow, their impact on the synthesis of complex molecules like this compound will undoubtedly increase.
Exploration of New Catalytic Systems for Selective Functionalization
The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. For nicotinate esters, research is ongoing to discover catalysts that can enable more selective and efficient functionalization of the pyridine ring and its substituents.
One area of advancement is in the use of heterogeneous catalysts, particularly in flow chemistry systems. contractpharma.com For instance, packed-bed columns containing heterogeneous catalysts have been used for the thermolysis step in the synthesis of certain pyridine derivatives. mdpi.com The use of heterogeneous metal catalysis in continuous flow processes is a significant trend, with a large number of patents in this area. contractpharma.com
Researchers are also exploring new reaction mechanisms to improve catalyst design. youtube.com For example, a deeper understanding of how copper sites on a zeolite catalyst work in selective catalytic reduction could lead to the development of more effective catalysts for various reactions. youtube.com
Furthermore, electrochemical methods are being investigated for the synthesis of aromatic esters. An electrochemical-chemical cascade strategy has been developed for the synthesis of methyl 6-chloronicotinate, demonstrating a novel and efficient approach to forming the ester. acs.org This method avoids the use of hazardous chlorinating reagents typically employed in acylation reactions. acs.org
Discovery of Novel Biological Activities and Therapeutic Applications for Nicotinate Esters
Nicotinate esters and their derivatives have long been recognized for their diverse biological activities. Ongoing research continues to uncover new therapeutic applications for this class of compounds.
Recent studies have identified novel vasodilatory properties in newly synthesized nicotinate esters. nih.gov Some of these compounds have shown remarkable potency in in vitro studies on vascular smooth muscle. nih.gov This discovery opens up potential avenues for the development of new treatments for cardiovascular conditions.
Furthermore, nicotinamide derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antitumor effects. nih.gov The development of greener and more efficient synthetic methods for these compounds will facilitate further investigation into their therapeutic potential. nih.gov
A particularly exciting development is the identification of methyl nicotinate as a potential geroprotective compound, meaning it may help to slow the aging process. biorxiv.org Studies in yeast have shown that methyl nicotinate can extend lifespan and enhance stress resistance through mechanisms involving mitochondria. biorxiv.org These findings, if translated to humans, could have profound implications for age-related diseases. biorxiv.org The anabolites and catabolites of the vitamin B3 metabolome, which includes nicotinate esters, are central to cellular metabolism and signaling, highlighting the broad potential for therapeutic intervention. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 6-(bromomethyl)nicotinate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or bromination of precursor esters. For example, bromination of ethyl 6-methylnicotinate using under radical initiation (e.g., AIBN) in a solvent like CCl at reflux is a common approach . Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 substrate-to-NBS), and reaction time (6–12 hours). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- H/C NMR : Confirm bromomethyl (-CHBr) resonance at δ ~4.5 ppm (H) and δ ~30 ppm (C). Pyridine ring protons appear as distinct splitting patterns .
- IR Spectroscopy : C=O ester stretch (~1720 cm), C-Br stretch (~560 cm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 244/246 (M for Br/Br) .
Cross-referencing with literature (e.g., Aldrich ATR library ) ensures accurate interpretation.
Q. What are the critical stability considerations for storing this compound, and how should degradation be monitored?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent hydrolysis or light-induced decomposition. Monitor degradation via:
- HPLC : Track ester hydrolysis to 6-(bromomethyl)nicotinic acid using a C18 column (mobile phase: acetonitrile/water, 70:30) .
- TLC : Compare R values pre- and post-storage (silica gel, ethyl acetate/hexane 1:3) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the electrophilic bromomethyl group’s reactivity in SN2 reactions. Optimize geometry at the B3LYP/6-31G(d) level and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .
- Molecular Docking : Dock the compound into retinoic acid receptors (e.g., using AutoDock Vina) to assess binding affinity for drug design, as demonstrated in tazarotene derivatives .
Q. What strategies resolve contradictions in experimental data when synthesizing derivatives, such as unexpected byproducts or inconsistent yields?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-brominated products from over-bromination). Adjust NBS stoichiometry or reaction time to suppress side reactions .
- Mechanistic Studies : Employ kinetic isotope effects (KIE) or radical traps (TEMPO) to confirm bromination pathways .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity) for reproducibility .
Q. How can the bromomethyl group in this compound be utilized in cross-coupling reactions to synthesize complex heterocyclic systems?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh), KCO, DMF/HO) to form biaryl derivatives .
- Nucleophilic Substitution : Replace Br with amines (e.g., piperazine) to generate pharmacologically active intermediates .
- Click Chemistry : Azide-alkyne cycloaddition with Cu(I) catalysis to create triazole-linked conjugates .
Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tailored for specific targets?
- Methodological Answer :
- Retinoid Analogues : Incorporate into tazarotene-like structures (e.g., ethyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate) via Sonogashira coupling for psoriasis treatment .
- Prodrug Design : Hydrolyze the ester in vivo to release nicotinic acid derivatives with vasodilatory effects, guided by skin permeation studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental outcomes in reactions involving this compound?
- Methodological Answer :
- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMF) to align with experimental conditions .
- Steric Hindrance : Use X-ray crystallography or NOESY NMR to assess conformational constraints not captured in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
